molecular formula C21H31NO3S B1325609 Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate CAS No. 898783-41-0

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate

Cat. No.: B1325609
CAS No.: 898783-41-0
M. Wt: 377.5 g/mol
InChI Key: YPGCXTFFQJDWOK-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate is a synthetic organic compound with the molecular formula C₂₁H₃₁NO₃S and a molecular weight of 377.55 g/mol . It features a central octanoate ester backbone substituted with a ketone group at the 8th carbon and a 4-(thiomorpholinomethyl)phenyl moiety. Thiomorpholine, a six-membered heterocyclic amine containing a sulfur atom, distinguishes this compound from analogs with other amine substituents. The compound is classified as experimental, intended for research and development (R&D) purposes, with a purity of 97% . Its synthesis and handling require adherence to regulatory guidelines, such as the U.S. Toxic Substances Control Act (TSCA) exemptions for R&D .

Properties

IUPAC Name

ethyl 8-oxo-8-[4-(thiomorpholin-4-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-2-25-21(24)8-6-4-3-5-7-20(23)19-11-9-18(10-12-19)17-22-13-15-26-16-14-22/h9-12H,2-8,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCXTFFQJDWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642952
Record name Ethyl 8-oxo-8-{4-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-41-0
Record name Ethyl η-oxo-4-(4-thiomorpholinylmethyl)benzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-oxo-8-{4-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the ester group: This can be achieved by reacting an appropriate carboxylic acid with ethanol in the presence of an acid catalyst.

    Introduction of the ketone group: This step involves the oxidation of a secondary alcohol to form the ketone.

    Attachment of the thiomorpholine moiety: This can be done through a nucleophilic substitution reaction where a halogenated phenyl compound reacts with thiomorpholine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate exhibit promising anticancer properties. The incorporation of thiomorpholine moieties has been linked to enhanced activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent .

2. Neuropharmacology
The compound's structural features may also contribute to its potential as a neuropharmacological agent. The presence of the thiomorpholine group is associated with modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that compounds with similar functionalities can act as positive allosteric modulators of metabotropic glutamate receptors, indicating a pathway for further exploration in neuropharmacology .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of more complex molecules. For example:

  • Synthesis of Heterocycles : The compound can be utilized in the formation of heterocyclic compounds through cyclization reactions, expanding the library of bioactive molecules available for drug discovery .
  • Functionalization Reactions : Its reactivity allows for functionalization at specific sites, enabling the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

StudyFocusFindings
Fiocchi et al., 2011Anticancer ActivityDemonstrated inhibition of topoisomerase II by similar dibenzopyran derivatives, suggesting potential for ethyl 8-oxo derivatives .
Bialonska et al., 2009Natural Product SynthesisExplored the use of dibenzopyran derivatives as intermediates in organic synthesis, highlighting the versatility of structurally related compounds .
WO2020021064A1Neuropharmacological PotentialIdentified novel derivatives with potential applications in treating neurological disorders through modulation of glutamate receptors .

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with proteins and enzymes, potentially inhibiting their activity. The ester and ketone groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 8-oxo-8-[4-(pyrrolidinomethyl)phenyl]octanoate

  • Molecular Formula: C₂₁H₃₁NO₃
  • Molecular Weight : 345.48 g/mol
  • Key Difference : Replaces thiomorpholine with pyrrolidine , a five-membered amine ring lacking sulfur.
  • Implications : The absence of sulfur may reduce polar interactions and solubility compared to the thiomorpholine analog. Pyrrolidine’s smaller ring size could also alter steric effects in binding interactions.

Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate

  • Molecular Formula: C₂₂H₃₃NO₃
  • Molecular Weight : 359.51 g/mol
  • Implications : Piperidine’s larger ring size and basicity may influence reactivity. The meta-substitution could affect molecular symmetry and electronic properties compared to para-substituted analogs.

Positional Isomerism: Ortho vs. Para Substitution

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate

  • Molecular Formula: C₂₁H₃₁NO₃S
  • Molecular Weight : 377.54 g/mol
  • Key Difference : Thiomorpholine substituent at the ortho -position of the phenyl ring.

Chain Length and Functional Group Modifications

Compounds such as Ethyl 8-oxo-8-(4-propylphenyl)octanoate (Similarity: 0.95) and Ethyl 7-oxo-7-phenylheptanoate (Similarity: 0.95) exhibit shorter carbon chains or varied substituents . These modifications impact lipophilicity and metabolic stability. For example:

  • Shorter chains (e.g., heptanoate vs. octanoate) reduce molecular weight and may enhance solubility.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Heterocycle Key Feature
Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate C₂₁H₃₁NO₃S 377.55 Para Thiomorpholine Contains sulfur
Ethyl 8-oxo-8-[4-(pyrrolidinomethyl)phenyl]octanoate C₂₁H₃₁NO₃ 345.48 Para Pyrrolidine Five-membered ring
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate C₂₂H₃₃NO₃ 359.51 Meta Piperidine Six-membered ring
Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate C₂₁H₃₁NO₃S 377.54 Ortho Thiomorpholine Steric hindrance

Regulatory and Commercial Status

  • This compound is available for R&D under TSCA exemptions but is listed as discontinued by some suppliers .
  • Analogs like Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate have also been discontinued, suggesting challenges in synthesis or commercial demand .

Biological Activity

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. Its molecular formula is C21H31NO3SC_{21}H_{31}NO_3S, and it has a molecular weight of approximately 377.55 g/mol. This compound is characterized by the presence of a thiomorpholine moiety, which often contributes to enhanced biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. This compound may exhibit the following biological activities:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : The compound might function as a modulator for certain receptors, influencing neurotransmission or other signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. For instance, in vitro tests demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Research has shown that compounds with similar thiomorpholine structures can exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by inflammation.
  • Cytotoxicity : A study evaluating the cytotoxic effects of this compound on cancer cell lines revealed promising results, with notable reductions in cell viability at higher concentrations.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityDecreased viability in cancer cells

Q & A

Q. What safety protocols are essential for handling thiomorpholinomethyl-containing compounds?

  • Methodological Answer : Thiomorpholine derivatives may release toxic gases (e.g., H2_2S) under acidic conditions. Use fume hoods, impermeable gloves, and respiratory protection. Neutralize waste with 10% sodium bicarbonate before disposal. Refer to Safety Data Sheets (SDS) for emergency measures, including eye rinsing (≥15 minutes) and contaminated skin washing with soap/water .

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